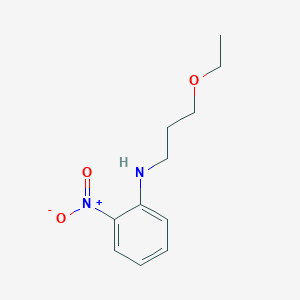

N-(3-ethoxypropyl)-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

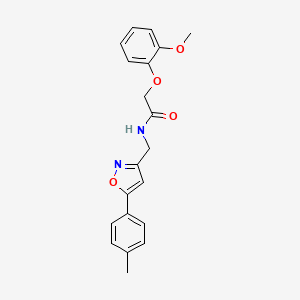

“N-(3-ethoxypropyl)-2-nitroaniline” is a compound that contains an ethoxypropyl group attached to a nitrogen atom, which is further connected to a 2-nitroaniline group . The presence of the nitro group (-NO2) and the aniline group (a phenyl group attached to an amino group) suggests that this compound might have properties similar to those of nitroanilines .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a 2-nitroaniline group connected to a 3-ethoxypropyl group via a nitrogen atom . The presence of the nitro group could potentially contribute to the compound’s reactivity .Applications De Recherche Scientifique

Oxidative DNA and RNA Damage Study

Research has demonstrated the impact of nitropropane compounds (a close relative to nitroaniline derivatives) on oxidative damage to DNA and RNA in rats, highlighting the carcinogenic potential of such compounds through the intracellular generation of reactive oxygen species or free radicals (Fiala, Conaway, & Mathis, 1989).

Chemical Sensing and Environmental Applications

Novel aza-BODIPY dyes, incorporating ethoxy-N,N-diethylaniline groups (closely related to the chemical structure of interest), have been developed for the selective and sensitive visual detection of copper ions. This indicates the potential of nitroaniline derivatives in environmental monitoring and chemical sensing (Gawale et al., 2019).

Polymer Research for Drug Delivery

Poly(N-(2-hydroxypropyl)methacrylamide) copolymers, modified with oligopeptide side-chains including p-nitroanilide (a structure related to N-(3-ethoxypropyl)-2-nitroaniline), have been designed for efficient degradation by lysosomal enzymes. This suggests applications in the development of targeted drug delivery systems (Duncan et al., 1983).

Fluorescent Probes for Biological Research

Research into profluorescent nitroxides for sensing and stabilizing radical-mediated oxidative damage in polymers also touches on the broader utility of nitroaniline derivatives in developing sensitive detection methods for biological and material sciences (Blinco et al., 2008).

Synthetic Chemistry Applications

Nitroaniline derivatives are used as intermediates in the synthesis of complex organic compounds, demonstrating their versatility and utility in organic synthesis. For example, the study of 2,2,3-Tribromopropanal for the synthesis of 3-bromoquinolin-6-ols involves transformations of nitroaniline derivatives, underscoring their importance in chemical synthesis (Lamberth et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3-ethoxypropyl)-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-2-16-9-5-8-12-10-6-3-4-7-11(10)13(14)15/h3-4,6-7,12H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGYBQREWZCEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2708587.png)

![N-([2,2'-bifuran]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708591.png)

![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B2708592.png)

![2,5-diethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2708594.png)

![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)

![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)